Methyl pentacosanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl pentacosanoate involves intricate chemical processes. For instance, Hartmann et al. (1994) explored the synthesis of related cyclopropene and cyclopropane esters, which are significant due to their potential inhibition of mycolic acid biosynthesis, a crucial component in certain bacterial cell walls (Hartmann, S., Minnikin, D., Römming, H., Baird, M., Ratledge, C., & Wheeler, P., 1994).
Scientific Research Applications
Inhibitors of Mycolic Acid Biosynthesis
A study by Hartmann et al. (1994) explored the potential of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate as inhibitors of mycolic acid biosynthesis in mycobacteria (Hartmann et al., 1994).
Saponin Research
Lontsi et al. (1998) identified methyl kalaate, a new saponin from Musanga cecropioides, as a unique ursane-type saponin (Lontsi et al., 1998).
Physical Properties of Chemical Mixtures
Research by Du and Wang (2019) examined the densities and viscosities of mixtures containing methyl decanoate, showing their varying properties and utilizing the Redlich-Kister equation for calculations (Du & Wang, 2019).
Biofuel Production
Cann and Liao (2009) reported on the metabolic engineering of microbial strains to produce pentanol isomers, indicating advances in biofuel production efficiency (Cann & Liao, 2009).
Electrical Capacitor Applications
A study by Ghule, Laad, and Tiwari (2021) highlighted the potential of Poly-4-methyl-1-pentene composites in energy storage for electrical capacitors due to their high energy density and other desirable properties (Ghule et al., 2021).
Toxicity of Methylated Arsenicals
Research by Stýblo et al. (2000) suggested that trivalent methylated arsenicals, including pentavalent arsenicals, could significantly increase the toxicity of inorganic arsenic in human cells (Stýblo et al., 2000).
Leukemia Treatment
Jin et al. (2017) found that bardoxolone-methyl and related triterpenoids inhibited leukemia cell growth, indicating potential as new treatment options for leukemia (Jin et al., 2017).
Mycology and Biotransformation
A study by Martínez et al. (2015) revealed that Rhizomucor miehei CECT 2749 biotransformed methyl oleanolate and methyl maslinate into various metabolites, offering insights into their structures and applications (Martínez et al., 2015).
Future Directions
properties
IUPAC Name |
methyl pentacosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPKHAQDUMDJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203922 | |
Record name | Methyl pentacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl pentacosanoate | |
CAS RN |
55373-89-2 | |
Record name | Methyl pentacosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55373-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl pentacosanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055373892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl pentacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl pentacosanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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